10'-脱甲氧基链霉素

描述

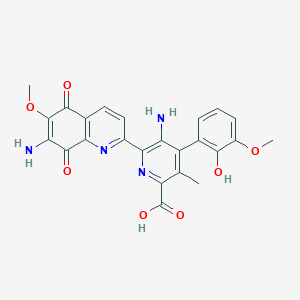

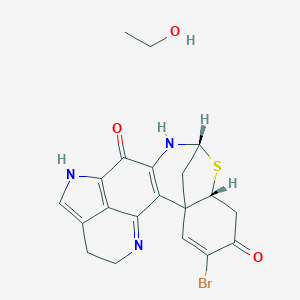

10’-Desmethoxystreptonigrin is a novel analog of streptonigrin, originally isolated from the bacterium Streptomyces albus . This compound has garnered attention due to its potent cytotoxicity against various human tumor cell lines and its broad-spectrum antibacterial activity . It was discovered during a screen for inhibitors of farnesylation of the Ras p21 protein .

科学研究应用

10’-脱甲氧基链霉素具有广泛的科学研究应用,包括:

化学: 用作研究氧化和还原反应机理的模型化合物。

生物学: 研究它在抑制 Ras p21 蛋白法尼基化中的作用,Ras p21 蛋白参与细胞信号通路.

作用机制

10’-脱甲氧基链霉素主要通过抑制 Ras p21 蛋白法尼基化来发挥作用,法尼基化对于该蛋白在细胞信号通路中的正常功能至关重要 . 通过抑制该过程,10’-脱甲氧基链霉素会破坏对癌细胞生长和存活至关重要的信号通路 . 此外,其抗菌活性归因于其干扰细菌 DNA 合成的能力 .

类似化合物:

依托泊苷: 一种靶向癌细胞 DNA 合成的化学治疗剂.

替尼泊苷: 另一种与依托泊苷类似的化学治疗剂,用于癌症治疗.

独特性: 10’-脱甲氧基链霉素的独特性在于,与链霉素相比,它作为 Ras 法尼基化抑制剂的效力得到了增强 . 它在抑制该过程方面的效力是链霉素的三倍,使其成为研究和潜在治疗应用的宝贵化合物 .

生化分析

Biochemical Properties

10’-Desmethoxystreptonigrin plays a crucial role in biochemical reactions as an inhibitor of Ras Farnesyltransferase, with an IC50 value of 21 μM . This enzyme is pivotal in the post-translational modification of proteins involved in cell signaling pathways. By inhibiting Ras Farnesyltransferase, 10’-Desmethoxystreptonigrin disrupts the farnesylation process, which is essential for the proper functioning of Ras proteins . Additionally, 10’-Desmethoxystreptonigrin exhibits antibacterial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cellular Effects

10’-Desmethoxystreptonigrin exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of P388 leukemia cells without significant cytotoxicity, with an LD50 of 8.8 mg/kg . This compound also influences cell signaling pathways by inhibiting the farnesylation of Ras proteins, which are critical for cell proliferation and survival . Furthermore, 10’-Desmethoxystreptonigrin affects gene expression and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of 10’-Desmethoxystreptonigrin involves its binding interactions with Ras Farnesyltransferase, leading to the inhibition of the enzyme’s activity . This inhibition prevents the farnesylation of Ras proteins, which is necessary for their proper localization and function within the cell . Additionally, 10’-Desmethoxystreptonigrin may induce changes in gene expression, further contributing to its antitumor and antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10’-Desmethoxystreptonigrin have been observed to change over time. The compound exhibits stability under recommended storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that 10’-Desmethoxystreptonigrin maintains its antibacterial and antitumor activities, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 10’-Desmethoxystreptonigrin vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity against P388 leukemia cells without notable cytotoxicity . At higher doses, 10’-Desmethoxystreptonigrin may induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

10’-Desmethoxystreptonigrin is involved in metabolic pathways related to its antibacterial and antitumor activities. The compound interacts with enzymes such as Ras Farnesyltransferase, affecting metabolic flux and metabolite levels within the cell . These interactions contribute to the overall biochemical effects of 10’-Desmethoxystreptonigrin on cellular function .

Transport and Distribution

Within cells and tissues, 10’-Desmethoxystreptonigrin is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .

Subcellular Localization

10’-Desmethoxystreptonigrin is localized to specific subcellular compartments, where it exerts its biochemical effects . The compound may undergo post-translational modifications that direct it to particular organelles, influencing its activity and function within the cell .

准备方法

合成路线和反应条件: 10’-脱甲氧基链霉素是通过涉及链霉菌属的细菌发酵过程合成的 . 该化合物从发酵液中分离出来,其结构通过各种分析技术确定 .

工业生产方法: 10’-脱甲氧基链霉素的工业生产涉及使用优化过的链霉菌菌株进行大规模发酵。 发酵条件,包括温度、pH 和营养成分,都经过精心控制以最大限度地提高产量 .

化学反应分析

反应类型: 10’-脱甲氧基链霉素经历多种类型的化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气。

还原: 该反应涉及添加氢气或去除氧气。

取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。

还原: 常见的还原剂包括硼氢化钠 (NaBH₄) 和氢化锂铝 (LiAlH₄)。

取代: 常见的试剂包括卤素(例如,氯、溴)和亲核试剂(例如,氢氧根离子、氨)。

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生醌类,而还原可能会产生氢醌类 .

相似化合物的比较

Streptonigrin: The parent compound from which 10’-Desmethoxystreptonigrin is derived.

Etoposide: A chemotherapeutic agent that targets DNA synthesis in cancer cells.

Teniposide: Another chemotherapeutic agent similar to etoposide, used in cancer treatment.

Uniqueness: 10’-Desmethoxystreptonigrin is unique due to its enhanced potency as an inhibitor of Ras farnesylation compared to streptonigrin . It is three times more potent than streptonigrin in inhibiting this process, making it a valuable compound for research and potential therapeutic applications .

属性

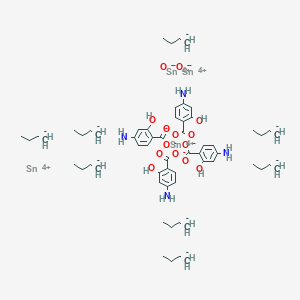

IUPAC Name |

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3-methoxyphenyl)-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O7/c1-9-14(10-5-4-6-13(34-2)20(10)29)15(25)19(28-17(9)24(32)33)12-8-7-11-18(27-12)22(31)16(26)23(35-3)21(11)30/h4-8,29H,25-26H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSNCNUVHUNMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=CC=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136803-89-9 | |

| Record name | 10'-Desmethoxystreptonigrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136803899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 10'-Desmethoxystreptonigrin's discovery?

A1: This novel analog of streptonigrin was discovered during a screening for inhibitors of farnesylation of the RAS p21 protein. [] This is significant because inhibiting farnesylation of RAS p21 is a potential strategy for anticancer therapies. Additionally, 10'-Desmethoxystreptonigrin exhibits potent broad-spectrum antibacterial activity. [] This dual activity makes it a promising compound for further research in both cancer and infectious disease.

Q2: What are the known biological activities of 10'-Desmethoxystreptonigrin?

A2: The abstract highlights two key activities of 10'-Desmethoxystreptonigrin:

- Inhibition of RAS p21 farnesylation: This suggests potential anticancer activity. []

- Cytotoxicity to human tumor cell lines: This finding supports the potential anticancer application of the compound. []

- Broad-spectrum antibacterial activity: This points to potential applications in treating bacterial infections. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)

![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)